3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether is an organic compound with the molecular formula C23H23FO2 and a molecular weight of 350.43 g/mol . This compound is characterized by the presence of a fluorophenoxy group and a benzyl ether linkage, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether typically involves the reaction of 4-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-fluorophenoxybenzyl chloride, which is then reacted with 2-phenyl-2-methylpropanol under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorophenoxy and benzyl ether groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(4-Fluorophenoxy)benzyl 2-phenyl-2-methylpropyl ether include:
- 3-(4-Chlorophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Bromophenoxy)benzyl 2-phenyl-2-methylpropyl ether
- 3-(4-Methylphenoxy)benzyl 2-phenyl-2-methylpropyl ether
These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Properties
CAS No. |
80843-80-7 |
---|---|
Molecular Formula |
C23H23FO2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-fluoro-4-[3-[(2-methyl-2-phenylpropoxy)methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H23FO2/c1-23(2,19-8-4-3-5-9-19)17-25-16-18-7-6-10-22(15-18)26-21-13-11-20(24)12-14-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
HBXCASRCQOTUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.